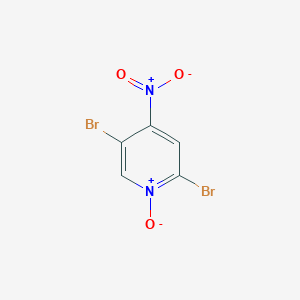

2,5-Dibromo-4-nitropyridin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-nitropyridin-1-ium-1-olate is an organic compound with the chemical formula C5H4Br2NO3. It is an anionic salt that is formed by the reaction of 2,5-dibromo-4-nitropyridine and an alkali metal cation. It is used in a variety of scientific applications, including the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in the study of biochemical and physiological processes.

Scientific Research Applications

Studies on Energetic Compounds

Research has extensively reviewed the crystal structure, thermolysis, and applications of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, highlighting the importance of theoretical and experimental insights into the structural and decomposition aspects of such compounds. This study could imply potential research applications for "2,5-Dibromo-4-nitropyridin-1-ium-1-olate" in energetic materials due to its nitro group, which is commonly associated with high-energy density materials (Singh & Felix, 2003).

Atmospheric Chemistry of Nitrophenols

A review focused on the atmospheric occurrence, analytical detection, and formation mechanisms of nitrophenols, including their sources and environmental impacts. Given the presence of a nitro group in "2,5-Dibromo-4-nitropyridin-1-ium-1-olate", similar research could explore its atmospheric chemistry, environmental fate, and potential as an atmospheric pollutant or intermediate in organic reactions (Harrison et al., 2005).

Advances in Nitroimidazole Heterocycles

Nitroimidazoles, with their unique structure incorporating nitro groups and imidazole rings, have seen widespread application in medicine, including as anticancers, antimicrobials, and antiparasites. This suggests that "2,5-Dibromo-4-nitropyridin-1-ium-1-olate" could potentially find applications in medicinal chemistry, given its structural similarity to nitroimidazole heterocycles (Li et al., 2018).

Photodegradable Protecting Groups

The use of photosensitive protecting groups, such as nitrobenzyl derivatives, in synthetic chemistry allows for the selective activation or removal of these groups under light irradiation. This highlights a potential application for "2,5-Dibromo-4-nitropyridin-1-ium-1-olate" in the development of new photolabile protecting groups for use in photochemical synthesis (Amit et al., 1974).

Environmental and Health Research with PM2.5 Sensors

Although not directly related, the research prioritizing the application of low-cost sensors in PM2.5 environmental and health research in Southeast Asia could inspire similar technological applications for monitoring environmental pollutants, including those related to "2,5-Dibromo-4-nitropyridin-1-ium-1-olate" or its derivatives (Lung et al., 2022).

properties

IUPAC Name |

2,5-dibromo-4-nitro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVMRZUZKQBXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Br)[O-])Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-nitropyridin-1-ium-1-olate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

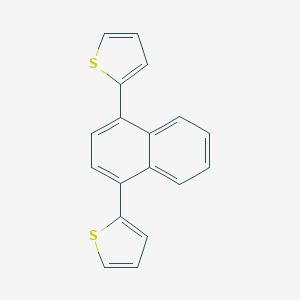

![2-[2,5-Bis(methoxymethoxy)-4-(2-thienyl)phenyl]thiophene](/img/structure/B372375.png)

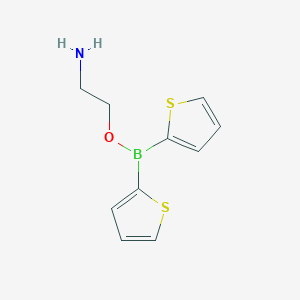

![[(Z)-hex-3-en-3-yl]-bis(4-methoxy-2,6-dimethylphenyl)borane](/img/structure/B372377.png)

![2-[2,5-Dimethoxy-4-(2-thienyl)phenyl]thiophene](/img/structure/B372380.png)

![(2S,6R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B372385.png)